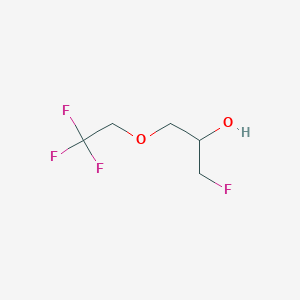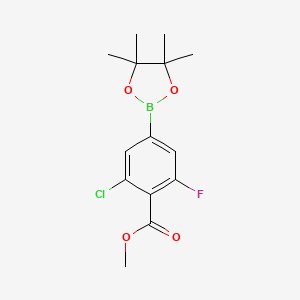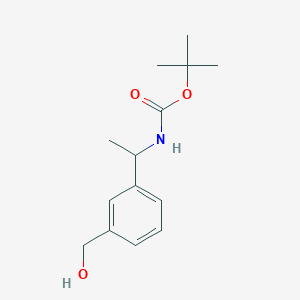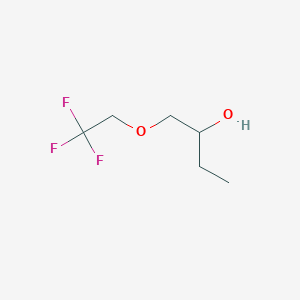
1-(2,2,2-Trifluoroethoxy)butan-2-ol; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethoxy)butan-2-ol, commonly known as TFBE, is an organic compound with a molecular formula of C4H9F3O2. It is a colorless liquid with a mild odor and is miscible with most common organic solvents. TFBE is widely used in organic synthesis, as a solvent for pharmaceuticals, and in the manufacture of high-performance polymers. It is also used in the production of perfumes and flavors, and as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
TFBE has been used as a solvent in a wide range of scientific research applications, including chromatography, spectroscopy, and mass spectrometry. It is also used as an extraction solvent in the isolation of natural products, and as a reaction medium for organic syntheses. In addition, TFBE has been used as a reaction medium for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
TFBE acts as a solvent for a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also an excellent solvent for chromatography, spectroscopy, and mass spectrometry, and is used as an extraction solvent for the isolation of natural products. In addition, TFBE has been used as a reaction medium for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
TFBE has been shown to have minimal toxicity in animal studies. It is not considered to be a skin irritant or a respiratory irritant, and it has been classified as a mild eye irritant. In addition, TFBE has been shown to be non-mutagenic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
The main advantage of using TFBE in laboratory experiments is its low toxicity. It is also an excellent solvent for chromatography, spectroscopy, and mass spectrometry, and is used as an extraction solvent for the isolation of natural products. Its low volatility and low vapor pressure make it an ideal solvent for laboratory experiments. However, TFBE can react with a variety of organic compounds, so it should be used with caution.
Future Directions
The use of TFBE in research and laboratory experiments is expected to continue to grow. It is an excellent solvent for chromatography, spectroscopy, and mass spectrometry, and is used as an extraction solvent for the isolation of natural products. In addition, its low toxicity makes it an ideal solvent for laboratory experiments. Future research should focus on developing new applications for TFBE, as well as exploring its potential as a reaction medium for the synthesis of a variety of organic compounds.
Synthesis Methods
TFBE can be synthesized from 1,2-dichloroethane, trifluoroacetic acid, and n-butanol, in a two-step reaction. In the first step, 1,2-dichloroethane and trifluoroacetic acid react in the presence of a base such as sodium hydroxide to form 1,2-dichloro-2,2,2-trifluoroethanol. In the second step, this intermediate product is reacted with n-butanol in the presence of a strong acid such as sulfuric acid to form TFBE.
properties
IUPAC Name |
1-(2,2,2-trifluoroethoxy)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-2-5(10)3-11-4-6(7,8)9/h5,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRFPMJCIXHSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

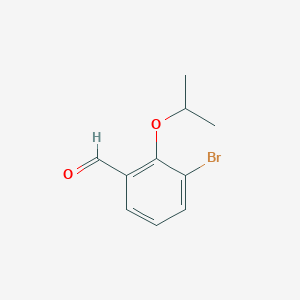





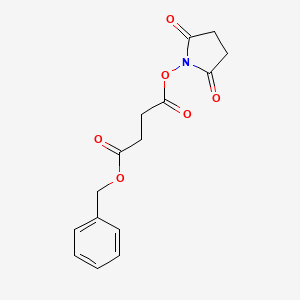

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
